N-(naphthalen-2-yl)-5-nitrothiophene-2-carboxamide N-(naphthalen-2-yl)-5-nitrothiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 324759-24-2
VCID: VC7610149
InChI: InChI=1S/C15H10N2O3S/c18-15(13-7-8-14(21-13)17(19)20)16-12-6-5-10-3-1-2-4-11(10)9-12/h1-9H,(H,16,18)
SMILES: C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Molecular Formula: C15H10N2O3S
Molecular Weight: 298.32

N-(naphthalen-2-yl)-5-nitrothiophene-2-carboxamide

CAS No.: 324759-24-2

Cat. No.: VC7610149

Molecular Formula: C15H10N2O3S

Molecular Weight: 298.32

* For research use only. Not for human or veterinary use.

N-(naphthalen-2-yl)-5-nitrothiophene-2-carboxamide - 324759-24-2

Specification

CAS No. 324759-24-2
Molecular Formula C15H10N2O3S
Molecular Weight 298.32
IUPAC Name N-naphthalen-2-yl-5-nitrothiophene-2-carboxamide
Standard InChI InChI=1S/C15H10N2O3S/c18-15(13-7-8-14(21-13)17(19)20)16-12-6-5-10-3-1-2-4-11(10)9-12/h1-9H,(H,16,18)
Standard InChI Key WNOBZAPXPGONLD-UHFFFAOYSA-N
SMILES C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=C(S3)[N+](=O)[O-]

Introduction

Synthesis and Characterization

The synthesis of N-(naphthalen-2-yl)-5-nitrothiophene-2-carboxamide would likely involve multistep reactions similar to those used for related compounds. These might include amidation reactions using polar aprotic solvents to enhance nucleophilicity. Characterization techniques such as FTIR, 1H NMR, and 13C NMR would be essential for confirming the structure and purity of the compound .

Biological Activity and Potential Applications

While specific biological activity data for N-(naphthalen-2-yl)-5-nitrothiophene-2-carboxamide are not readily available, compounds with similar structures often exhibit potential in medicinal chemistry, particularly in areas such as anticancer, antioxidant, and antihypertensive activities . The presence of a nitro group and a thiophene ring could contribute to its reactivity and biological properties.

Research Findings and Future Directions

Given the limited specific data on N-(naphthalen-2-yl)-5-nitrothiophene-2-carboxamide, future research should focus on its synthesis, characterization, and biological evaluation. Studies could explore its potential as a lead compound in drug design, leveraging its unique structural features to enhance biological activity. Additionally, computational chemistry methods could be used to predict its interactions with biological targets and guide structural modifications .

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